molecular formula C9H17NO2 B6227343 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid CAS No. 1521852-54-9

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid

Cat. No. B6227343
CAS RN: 1521852-54-9
M. Wt: 171.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(Dimethylamino)methyl]cyclobutyl}acetic acid (DMCBA) is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a versatile compound that is utilized in a variety of scientific research applications, including synthesis, drug design, and biochemistry. DMCBA is also used to modify the properties of proteins and other biomolecules.

Scientific Research Applications

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid has a wide range of applications in scientific research. It is used to modify the properties of proteins and other biomolecules, as well as to synthesize new compounds. 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid is also used in the synthesis of drugs, as it can be used to modify the structure of drug molecules and increase their potency. Additionally, 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid is used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid is not fully understood. It is believed that 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid binds to proteins and other biomolecules, altering their structure and properties. This binding can lead to changes in the activity of enzymes and other proteins, as well as changes in the structure of DNA and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid are not fully understood. However, studies have shown that 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid can have a variety of effects on proteins and other biomolecules. For example, 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid has been shown to increase the activity of certain enzymes, as well as to decrease the activity of others. Additionally, 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid has been shown to alter the structure of DNA and other biomolecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid in laboratory experiments is its versatility. It can be used to modify the properties of proteins and other biomolecules, as well as to synthesize new compounds. Additionally, 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid can be used to modify the structure of drug molecules and increase their potency. The main limitation of using 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid research. One potential direction is to further investigate the biochemical and physiological effects of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid on proteins and other biomolecules. Additionally, further research could be done to better understand the mechanism of action of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid and to develop new applications for it. Furthermore, research could be done to investigate the potential of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid as a drug delivery system. Finally, research could be done to investigate the potential of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid as a biocatalyst or as a precursor for other compounds.

Synthesis Methods

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid is synthesized via a condensation reaction between dimethylaminoacetaldehyde and cyclobutanol. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and occurs at a temperature of around 100°C. The reaction produces a cyclic compound with a molecular weight of 172.2 g/mol.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclobutanone", "Dimethylamine", "Bromomethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with dimethylamine in the presence of sodium hydroxide to form 1-(dimethylamino)cyclobutanecarboxylic acid.", "Step 2: Bromomethyl acetate is added to the reaction mixture and heated to form 1-(dimethylamino)methylcyclobutanecarboxylic acid.", "Step 3: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(dimethylamino)methylcyclobutanecarboxylic acid.", "Step 4: Sodium bicarbonate is added to the hydrochloride salt to neutralize the acid and form the free base.", "Step 5: The free base is then reacted with ethyl acetate to form 2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid.", "Step 6: The product is purified by recrystallization from water and sodium chloride." ] }

CAS RN

1521852-54-9

Product Name

2-{1-[(dimethylamino)methyl]cyclobutyl}acetic acid

Molecular Formula

C9H17NO2

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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